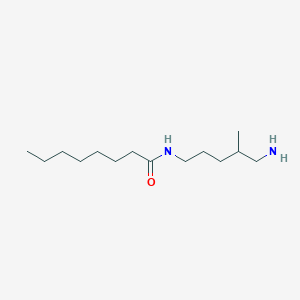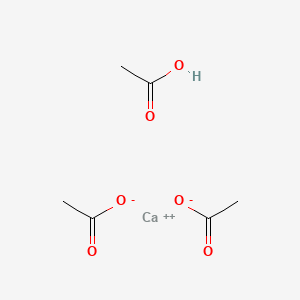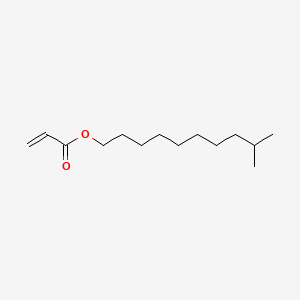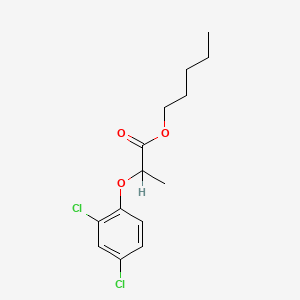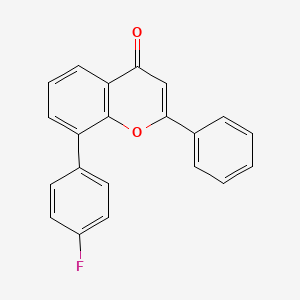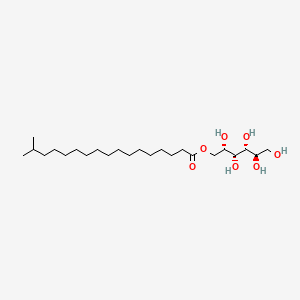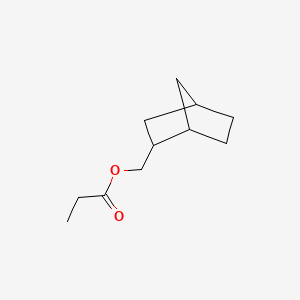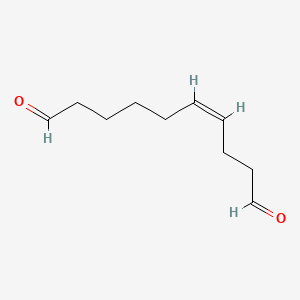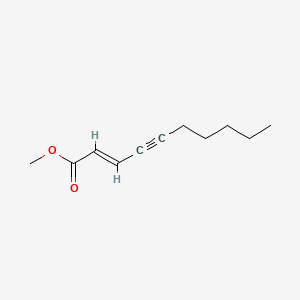
Methyl (E)-2-decen-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-2-decen-4-ynoate is an organic compound characterized by its unique structure, which includes a methyl ester group attached to a decen-4-ynoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (E)-2-decen-4-ynoate can be synthesized through several methods. One common approach involves the reaction of an alkyne with a suitable esterifying agent under controlled conditions. For instance, the reaction of 2-decen-4-yne with methanol in the presence of a catalyst can yield this compound. The reaction typically requires a base such as sodium methoxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (E)-2-decen-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters with different alkoxy groups.
Applications De Recherche Scientifique
Methyl (E)-2-decen-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, with interest in its ability to form bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which methyl (E)-2-decen-4-ynoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The alkyne group can engage in cycloaddition reactions, forming cyclic compounds that may have biological activity. The pathways involved include ester hydrolysis and alkyne cycloaddition, which are catalyzed by specific enzymes or chemical reagents.
Comparaison Avec Des Composés Similaires
Methyl (E)-2-decen-4-ynoate can be compared with other similar compounds, such as:
Methyl (E)-2-decen-4-ene: Lacks the alkyne group, making it less reactive in certain cycloaddition reactions.
Methyl (E)-2-decen-4-ynoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl (E)-2-octen-4-ynoate: Has a shorter carbon chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its combination of an ester and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
94133-53-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
methyl (E)-dec-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-6H2,1-2H3/b10-9+ |
Clé InChI |
FNVRFNHQECKJHC-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCC#C/C=C/C(=O)OC |
SMILES canonique |
CCCCCC#CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



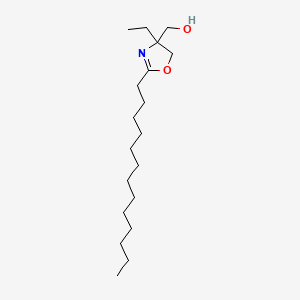
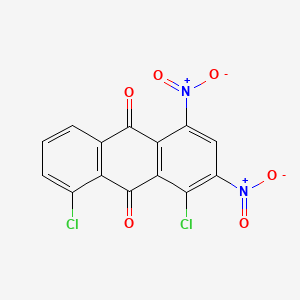
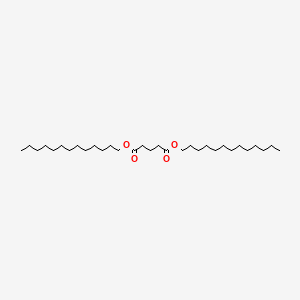
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
